N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Topoisomerase I-Targeting and Cytotoxic Activity : Compounds with similar structural features have been identified as novel topoisomerase I-targeting agents with potent cytotoxic activity. For example, certain isoquinoline derivatives have shown significant anticancer potential by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. These compounds have demonstrated effectiveness in in vivo tumor growth inhibition when administered orally or through injection, making them promising candidates for anticancer therapy (Ruchelman et al., 2004).
Neuropharmacological Applications
Orexin Receptor Antagonism : The blockade of orexin receptors by compounds structurally related to the specified molecule has been explored for its sleep-promoting effects. The orexin system plays a significant role in the regulation of wakefulness and sleep, and antagonists targeting this system can effectively induce and prolong sleep. Such research holds potential for developing new treatments for sleep disorders (Dugovic et al., 2009).
Synthetic Chemistry Applications
Novel Synthetic Routes and Antitumor Activity : Research into the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has led to compounds with moderate to high levels of antitumor activities against various cancer cell lines. This highlights the importance of innovative synthetic methodologies in creating potential anticancer agents (Fang et al., 2016).
Molecular Design and Drug Development
Fluorescent and Colorimetric Sensors : Derivatives related to the target compound have been developed as fluorescent sensors for detecting changes in pH, showcasing the versatility of isoquinoline-based structures in designing molecular probes. These sensors operate through mechanisms like photoinduced electron transfer, demonstrating applications in chemical sensing and molecular diagnostics (Liu et al., 2015).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-27(2)21(17-10-11-20-16(13-17)8-6-12-28(20)3)15-25-22(29)23(30)26-19-9-5-4-7-18(19)14-24/h4-5,7,9-11,13,21H,6,8,12,15H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHFITLNDAZQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.